[3-(4-Morpholinylmethyl)phenyl]magnesium bromide
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Overview
Description
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide is a Grignard reagent used in organic synthesis. It is known for its ability to act as a nucleophile, reacting readily with carbonyl compounds and other electrophiles. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [3-(4-Morpholinylmethyl)phenyl]magnesium bromide involves the reaction of 3-(4-Morpholinylmethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Reaction Equation:
C6H5CH2Br(N−morpholine)+Mg→[C6H5CH2(N−morpholine)MgBr]+THF(solvent)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide undergoes various types of reactions, primarily nucleophilic addition to carbonyl compounds. This includes reactions with aldehydes, ketones, esters, and amides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes, ketones, esters, amides)
Conditions: Anhydrous conditions, typically in THF solvent
Major Products: The major products formed from these reactions are alcohols, resulting from the addition of the Grignard reagent to the carbonyl group.
Scientific Research Applications
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Involved in the synthesis of potential therapeutic agents and drug intermediates.
Industry: Applied in the production of fine chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide involves nucleophilic addition to electrophilic carbonyl compounds. The magnesium-carbon bond in the Grignard reagent is polar covalent, with the carbon possessing a partial negative charge. This makes the carbon nucleophilic, allowing it to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylethynylmagnesium bromide solution
- 4-Benzyloxyphenylmagnesium bromide solution
- 4-(N,N-Dimethyl)aniline magnesium bromide solution
- 4-Chlorophenylmagnesium bromide solution
- 9-Phenanthrylmagnesium bromide
- 4-Biphenylmagnesium bromide solution
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution
- 2-Thienylmagnesium bromide solution
- 4-Methoxyphenylmagnesium bromide solution
- 3-Chlorophenylmagnesium bromide solution
Uniqueness
What sets [3-(4-Morpholinylmethyl)phenyl]magnesium bromide apart from other Grignard reagents is its specific functional group incorporation capabilities. The presence of the morpholinyl group provides unique reactivity and selectivity in organic synthesis, making it a valuable reagent for the preparation of complex molecules .
Properties
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPURMJJOOKJGN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-76-8 |
Source
|
Record name | 480424-76-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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